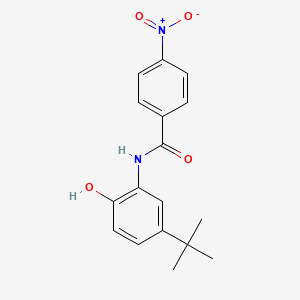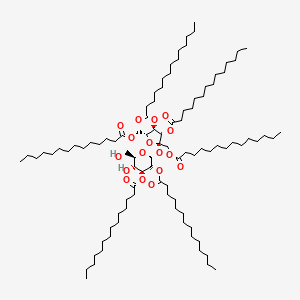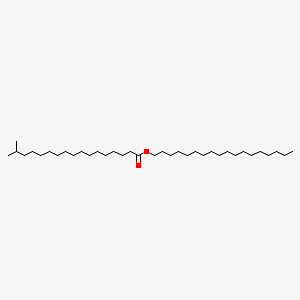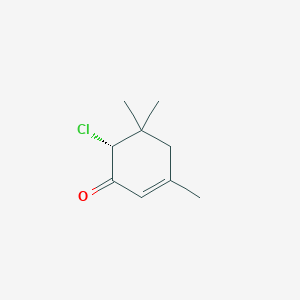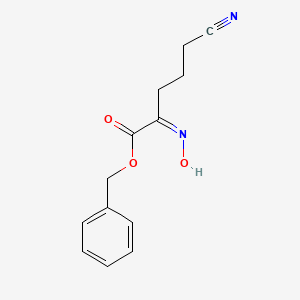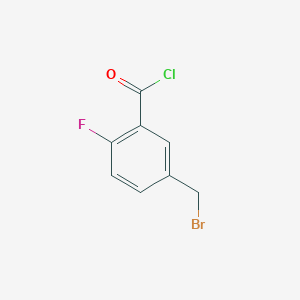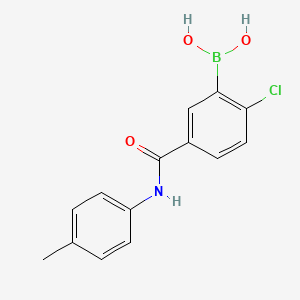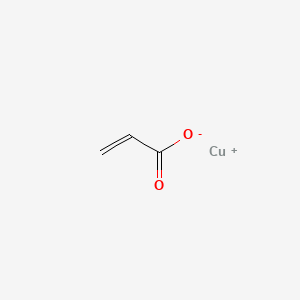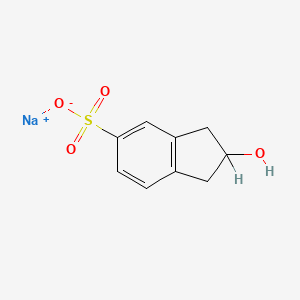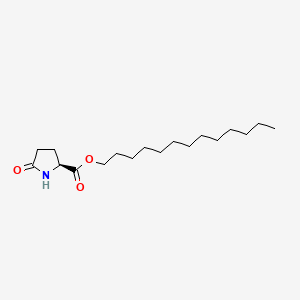
Tridecyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C18H33NO3 It is a derivative of 5-oxo-L-proline, where the carboxyl group is esterified with a tridecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized acid catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tridecyl 5-oxo-L-prolinate can undergo oxidation reactions, particularly at the tridecyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form tridecyl 5-hydroxy-L-prolinate using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tridecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Tridecyl carboxylic acids or ketones.
Reduction: Tridecyl 5-hydroxy-L-prolinate.
Substitution: Various alkyl or aryl esters of 5-oxo-L-proline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecyl 5-oxo-L-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activities and metabolic pathways. It can serve as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug for delivering 5-oxo-L-proline to specific tissues. Its ability to cross biological membranes makes it a candidate for drug delivery systems.
Industry: In the industrial sector, this compound is used as an additive in lubricants and surfactants. Its amphiphilic nature allows it to enhance the properties of these products, such as improving lubrication and reducing surface tension.
Wirkmechanismus
Molecular Targets and Pathways: Tridecyl 5-oxo-L-prolinate exerts its effects by interacting with specific enzymes and receptors in biological systems. The ester group allows it to be hydrolyzed, releasing 5-oxo-L-proline, which can then participate in various metabolic pathways. The tridecyl group enhances its lipophilicity, facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
5-oxo-L-proline: The parent compound, which lacks the tridecyl ester group.
Tridecyl 5-hydroxy-L-prolinate: A reduced form of Tridecyl 5-oxo-L-prolinate.
Tridecyl 5-oxo-D-prolinate: The enantiomer of this compound.
Uniqueness: this compound is unique due to its combination of the 5-oxo-L-proline moiety and the tridecyl ester group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
37673-26-0 |
|---|---|
Molekularformel |
C18H33NO3 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
tridecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-18(21)16-13-14-17(20)19-16/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
OZOVXOAZDQCMAM-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


